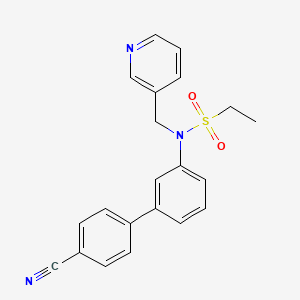
Chlorhydrate de CBiPES
Vue d'ensemble
Description
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide, communément appelé CBiPES, est un composé organique synthétique utilisé dans la recherche scientifique. Il agit comme un modulateur allostérique positif sélectif pour le sous-type mGluR 2 du groupe II des récepteurs métabotropiques du glutamate. Ce composé a montré un potentiel antipsychotique dans des modèles animaux et est principalement utilisé pour étudier le rôle des récepteurs mGluR 2 dans la schizophrénie et les troubles connexes .
Applications De Recherche Scientifique
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide has several scientific research applications, including:
Neuroscience: It is used to study the role of metabotropic glutamate receptor 2 in neurological disorders such as schizophrenia, epilepsy, and Parkinson’s disease
Behavioral Studies: Researchers use the compound to investigate its effects on animal behavior, particularly in models of stress-induced hyperthermia and hyperlocomotor activity.
Mécanisme D'action
Target of Action
CBiPES hydrochloride is a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . The mGluR 2 receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system, modulating excitatory neurotransmission .
Mode of Action
As a positive allosteric modulator, CBiPES hydrochloride enhances the response of mGluR 2 receptors to glutamate, the primary excitatory neurotransmitter in the brain . This modulation results in a decrease in the release of glutamate and other neurotransmitters, leading to a reduction in excitatory neurotransmission .
Biochemical Pathways
The activation of mGluR 2 receptors by CBiPES hydrochloride can affect several biochemical pathways. For instance, it can suppress the release of histamine in limbic brain regions . This modulation of neurotransmitter release can influence various downstream effects, including the regulation of mood, cognition, and perception .
Pharmacokinetics
It’s known that the compound has improved pharmacokinetic properties compared to other mglur 2 modulators .
Result of Action
CBiPES hydrochloride has been shown to have potentially antipsychotic effects in animal models . It can attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP (Phencyclidine) in murine models . In rat brain, CBiPES hydrochloride can attenuate ketamine-induced increase in extracellular histamine concentration .
Analyse Biochimique
Biochemical Properties
CBiPES hydrochloride interacts with the mGluR 2 receptor, a type of metabotropic glutamate receptor . As a positive allosteric modulator, CBiPES hydrochloride enhances the response of the mGluR 2 receptor to its ligand, glutamate . This interaction influences various biochemical reactions within the cell .
Cellular Effects
CBiPES hydrochloride has been observed to attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP in murine models . In rat brain, CBiPES hydrochloride has been shown to attenuate ketamine-induced increases in extracellular histamine concentration . These effects suggest that CBiPES hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CBiPES hydrochloride involves its role as a positive allosteric modulator of the mGluR 2 receptor . By enhancing the response of the mGluR 2 receptor to glutamate, CBiPES hydrochloride can influence various cellular processes, potentially including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, CBiPES hydrochloride has been administered at dosages ranging from 0.1 to 10 mg/kg . At a dosage of 10 mg/kg, CBiPES hydrochloride was observed to reduce global dyskinesia by 60% and peak dose dyskinesia by 66% compared to a control
Metabolic Pathways
Given its role as a modulator of the mGluR 2 receptor, it is likely that CBiPES hydrochloride interacts with enzymes and cofactors involved in glutamate signaling .
Méthodes De Préparation
La synthèse de la N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide implique plusieurs étapes. La voie synthétique clé comprend les étapes suivantes:
Formation du noyau biphényle: Le noyau biphényle est synthétisé par une réaction de couplage de Suzuki entre un acide boronique et un dérivé benzénique halogéné.
Introduction du groupe cyano: Le groupe cyano est introduit par une réaction de substitution nucléophile utilisant une source appropriée de cyanure.
Fixation du groupe pyridinylméthyle: Le groupe pyridinylméthyle est fixé par une réaction de substitution nucléophile.
Formation de la sulfonamide: La dernière étape implique la formation du groupe sulfonamide par réaction de l'intermédiaire avec du chlorure d'éthanesulfonyle en conditions basiques.
Analyse Des Réactions Chimiques
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant de puissants oxydants, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où les groupes cyano ou pyridinylméthyle sont remplacés par d'autres nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent de puissants oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et des nucléophiles (par exemple, l'azoture de sodium). Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide a plusieurs applications de recherche scientifique, notamment:
Neurosciences: Il est utilisé pour étudier le rôle du récepteur métabotropique du glutamate 2 dans les troubles neurologiques tels que la schizophrénie, l'épilepsie et la maladie de Parkinson
Études comportementales: Les chercheurs utilisent le composé pour étudier ses effets sur le comportement animal, en particulier dans les modèles d'hyperthermie et d'hyperlocomotion induites par le stress.
Mécanisme d'action
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide exerce ses effets en agissant comme un modulateur allostérique positif du récepteur métabotropique du glutamate 2. Cette modulation améliore la réponse du récepteur à son ligand endogène, le glutamate, conduisant à une activation accrue des voies de signalisation en aval. Les effets du composé sont médiés par l'activation des récepteurs couplés aux protéines G, qui influencent ensuite diverses cascades de signalisation intracellulaires impliquées dans la neurotransmission et la plasticité synaptique .
Comparaison Avec Des Composés Similaires
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)éthanesulfonamide est unique en raison de sa modulation allostérique positive sélective du récepteur métabotropique du glutamate 2. Des composés similaires incluent:
Ces composés partagent des applications de recherche similaires mais diffèrent dans leur sélectivité, leur puissance et leurs profils pharmacocinétiques.
Propriétés
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
| Record name | Cbipes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBIPES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


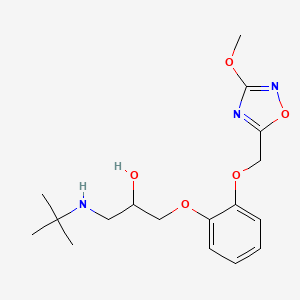

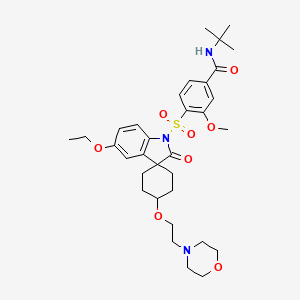
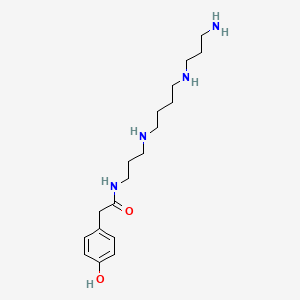






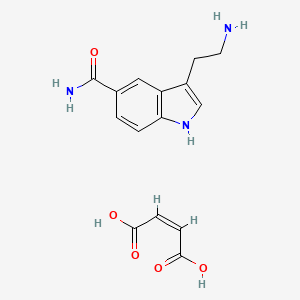
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

